

UAMC-3203 Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: UAMC-3203 hydrochloride

Cat. No.: B2603605

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An in-depth exploration of the chemical properties, biological activity, and therapeutic potential of the potent ferroptosis inhibitor, **UAMC-3203 hydrochloride**.

UAMC-3203 hydrochloride is a novel and potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] With significantly improved stability and potency compared to the first-generation ferroptosis inhibitor Ferrostatin-1, UAMC-3203 presents a promising therapeutic candidate for a range of pathologies where ferroptosis is implicated, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **UAMC-3203 hydrochloride**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

UAMC-3203 hydrochloride is the hydrochloride salt of 4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide.[2] The compound's structure is characterized by a central benzenesulfonamide scaffold substituted with a cyclohexylamino group, a benzylamino group, and a piperazinylethylsulfamoyl moiety. This specific arrangement of functional groups is critical for its potent anti-ferroptotic activity.

Property	Value	Reference
Chemical Formula	C25H37N5O2S • HCl	[2]
Molecular Weight	508.1 g/mol	[2]
CAS Number	2271358-65-5	[2][3][4]
Appearance	Crystalline solid	[2]
Purity	≥98%	[2]
SMILES	<chem>O=S(C(C=C1NCC2=CC=CC=C2)=CC=C1NC3CCCCC3)(NCCN4CCNCC4)=O.Cl</chem>	[4]
InChI Key	WBZHHIZXEXJBSM-UHFFFAOYSA-N	[2]

Table 1: Physicochemical Properties of **UAMC-3203 Hydrochloride**. This table summarizes the key physicochemical identifiers and characteristics of **UAMC-3203 hydrochloride**.

Biological Activity and Mechanism of Action

UAMC-3203 is a highly potent inhibitor of ferroptosis, with a reported half-maximal inhibitory concentration (IC50) of 10-12 nM in erastin-induced ferroptosis in IMR-32 neuroblastoma cells. [1][2][3][4][5][6] Erastin is a small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione and inactivation of the lipid hydroperoxidase glutathione peroxidase 4 (GPX4).

The primary mechanism of action of UAMC-3203 is as a lipophilic radical-trapping antioxidant. [1] It localizes to cellular membranes where it effectively scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1]

Mechanism of Ferroptosis and Inhibition by UAMC-3203

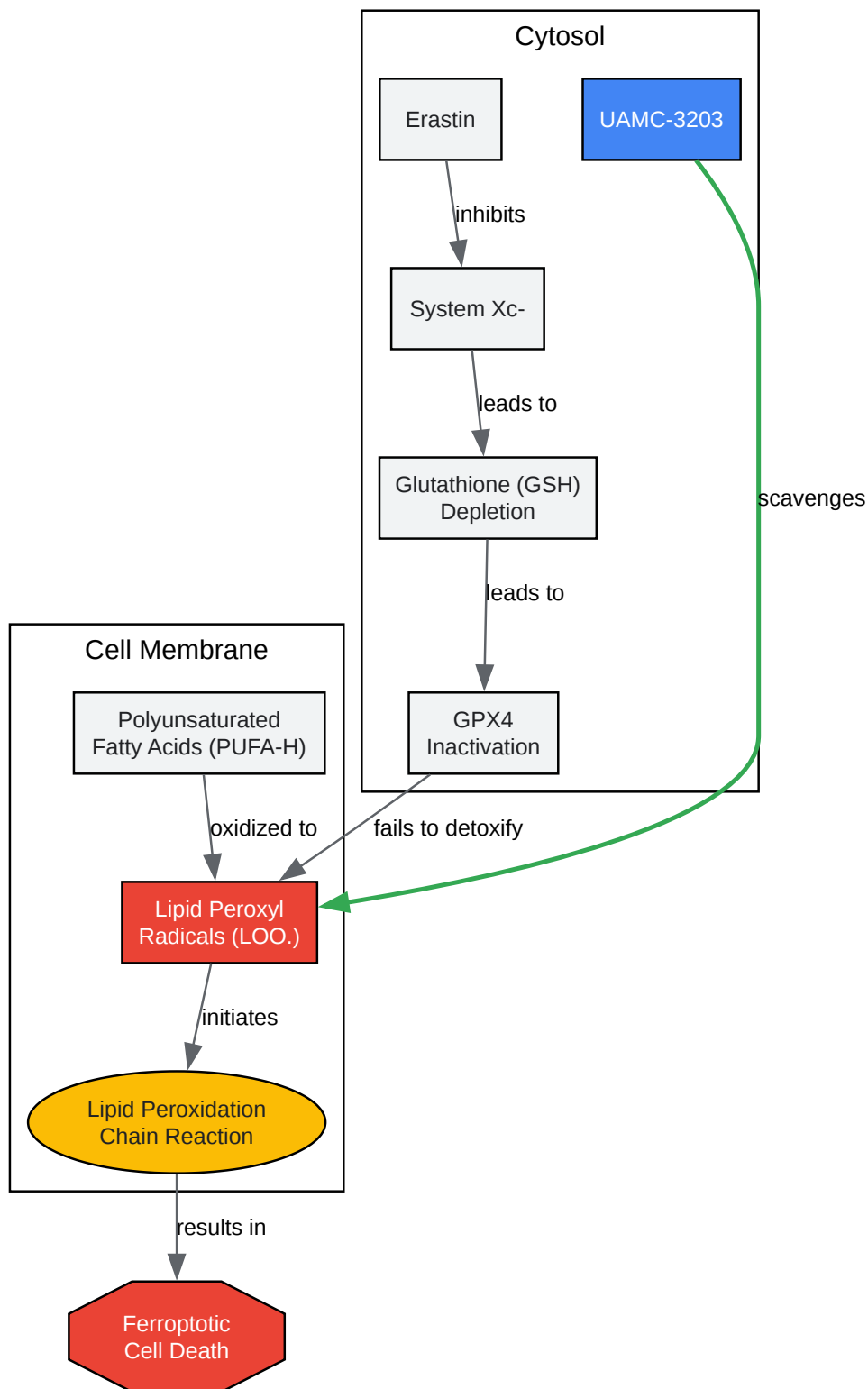
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Figure 1: Mechanism of Ferroptosis and Inhibition by UAMC-3203. This diagram illustrates how Erastin induces ferroptosis and how UAMC-3203 intervenes by scavenging lipid peroxy radicals.

In Vivo Efficacy and Safety

Preclinical studies in animal models have demonstrated the in vivo efficacy and favorable safety profile of UAMC-3203. In a mouse model of acute iron poisoning, administration of UAMC-3203 at a dose of 20 $\mu\text{mol/kg}$ significantly decreased plasma lactate dehydrogenase (LDH) levels, an indicator of cell death and tissue damage.^{[2][6]} Furthermore, UAMC-3203 provided significant protection in mouse models of multi-organ injury and improved post-resuscitation myocardial function in a rat model of cardiac arrest.^[1]

Importantly, chronic administration of UAMC-3203 at a 20 $\mu\text{mol/kg}$ dose for four weeks showed no signs of toxicity in mice.^{[2][4][6]} This suggests a favorable therapeutic window for UAMC-3203.

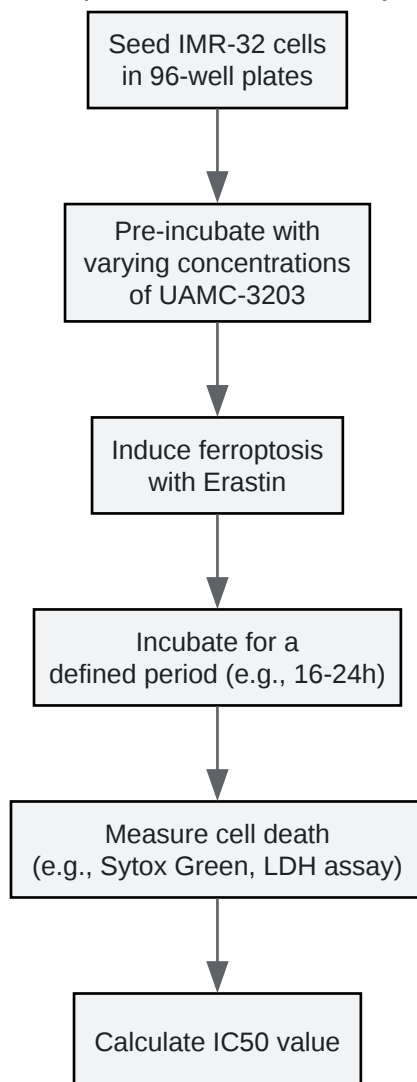
Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies that would be employed in the characterization of UAMC-3203's anti-ferroptotic activity.

In Vitro Ferroptosis Inhibition Assay

The potency of UAMC-3203 as a ferroptosis inhibitor is typically determined using an in vitro cell-based assay.

In Vitro Ferroptosis Inhibition Assay Workflow



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Figure 2: Workflow for In Vitro Ferroptosis Inhibition Assay. This diagram outlines the key steps in determining the IC50 value of UAMC-3203 against an inducer of ferroptosis.

Methodology:

- **Cell Culture:** Human neuroblastoma IMR-32 cells are cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

- **Compound Treatment:** Cells are pre-incubated with a serial dilution of **UAMC-3203 hydrochloride** for a specified time (e.g., 1 hour).
- **Ferroptosis Induction:** Ferroptosis is induced by adding a known concentration of erastin to the cell culture medium.
- **Incubation:** The plates are incubated for a period sufficient to induce cell death in the control (erastin-only) wells (e.g., 16-24 hours).
- **Cell Viability/Death Assessment:** Cell death is quantified using a suitable assay, such as the Sytox Green fluorescence assay which measures plasma membrane integrity, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
- **Data Analysis:** The results are normalized to control wells, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Solubility and Formulation

UAMC-3203 hydrochloride exhibits good solubility in dimethyl sulfoxide (DMSO).[4] For in vivo studies, formulations in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline have been described.[5][7]

Solvent	Solubility	Reference
DMSO	125 mg/mL (246.00 mM)	[4]

Table 2: Solubility of **UAMC-3203 Hydrochloride**. This table provides solubility information for **UAMC-3203 hydrochloride** in a common laboratory solvent.

Conclusion

UAMC-3203 hydrochloride is a potent and selective inhibitor of ferroptosis with a well-defined mechanism of action. Its superior in vitro potency and in vivo efficacy, coupled with a favorable safety profile, make it a highly promising candidate for further preclinical and clinical development. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting ferroptosis with UAMC-3203.

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